(2,2-Difluoroethoxy)benzene
Overview
Description
(2,2-Difluoroethoxy)benzene is an organic compound with the molecular formula C8H8F2O It consists of a benzene ring substituted with a 2,2-difluoroethoxy group
Scientific Research Applications
(2,2-Difluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals, including herbicides and pesticides.
Safety and Hazards
“(2,2-Difluoroethoxy)benzene” is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
Mechanism of Action
- The reactivity of benzene derivatives depends on two main factors:
- Relative Reactivity : Substituents on the benzene ring can significantly influence reactivity. Some substituents enhance or diminish the electrophilic or nucleophilic character of the ring .
- Conjugation : Conjugation between substituents and the aromatic ring affects electron density distribution, leading to different interactions with other molecules .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethoxy)benzene typically involves the reaction of benzene with 2,2-difluoroethanol in the presence of a suitable catalyst. One common method includes the use of a sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali. The reaction proceeds through the formation of an intermediate compound, which is then further reacted with benzene to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, nitrobenzenes, and other substituted derivatives.
Oxidation Reactions: Products include phenols and quinones.
Reduction Reactions: Products include cyclohexane derivatives and other reduced forms.
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoroethoxy)toluene: Similar structure but with a methyl group attached to the benzene ring.
(2,2-Difluoroethoxy)anisole: Similar structure but with a methoxy group attached to the benzene ring.
(2,2-Difluoroethoxy)phenol: Similar structure but with a hydroxyl group attached to the benzene ring.
Uniqueness
(2,2-Difluoroethoxy)benzene is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and stability, making it valuable in various chemical reactions and applications. The presence of fluorine atoms also contributes to its unique electronic properties, influencing its behavior in different chemical environments .
Properties
IUPAC Name |
2,2-difluoroethoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKWHGYUNYFNTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309602-18-3 | |
Record name | (2,2-Difluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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